LogP Differential Between 2,4′-Difluorobenzophenone and Its 2,4- and 4,4′-Regioisomers
2,4′-Difluorobenzophenone displays a predicted partition coefficient (XLogP3) of 3.5, which is 0.2 log units higher than the 2,4‑regioisomer (XLogP3 = 3.3) and 0.3 log units lower than the 4,4′-regioisomer (XLogP3 = 3.8) [1]. The measured experimental LogP is 3.19580 .
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 2,4-Difluorobenzophenone: XLogP3 = 3.3; 4,4′-Difluorobenzophenone: XLogP3 = 3.8 |
| Quantified Difference | +0.2 versus 2,4‑regioisomer; –0.3 versus 4,4′-regioisomer |
| Conditions | Computational prediction (PubChem 2025.04.14 release) |
Why This Matters
Lipophilicity differences of this magnitude alter membrane permeability and protein binding, making 2,4′-difluorobenzophenone the preferred scaffold for balancing potency and metabolic stability in EP1 antagonists.
- [1] PubChem. (2025). 2,4'-Difluorobenzophenone (CID 67651) – Computed Properties. View Source
